Lisinopril
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Lisinopril involves a sequence of chemical reactions that yield both the drug itself and various derivatives, enhancing our understanding of its chemical nature and potential modifications for research and therapeutic applications. For instance, Lisinopril derivatives have been synthesized through coupling or condensation reactions, highlighting the versatility in modifying its structure for specific purposes, such as the creation of fluorescent derivatives for drug identification and estimation (Jamkhandi et al., 2012). Additionally, the process has been refined to address impurities and enhance the drug's synthesis efficiency, as detailed in studies focusing on the synthesis and characterization of compounds related to Lisinopril (Reddy et al., 2015).
Molecular Structure Analysis
Understanding Lisinopril's molecular structure is crucial for its synthesis and application. The drug's structure has been explored through molecular modeling, revealing insights into its interaction with the ACE enzyme. A notable study synthesized a Lisinopril analogue incorporating a tryptophan functionality, demonstrating an increased specificity for the enzyme's C-domain, which is essential for its inhibitory activity (Nchinda et al., 2006).
Chemical Reactions and Properties
Lisinopril's chemical reactions and properties, including its interaction with metal ions and its stability under various conditions, have been extensively studied. For instance, complexes of Lisinopril with vital metal ions have been synthesized, offering insights into its chemical behavior and potential for creating new therapeutic forms (Zaky et al., 2017).
Physical Properties Analysis
The physical properties of Lisinopril, such as solubility, stability, and crystalline form, significantly impact its pharmacological effectiveness and manufacturing process. Investigations into the dehydration and hydration processes of Lisinopril dihydrate have elucidated the structural changes it undergoes, affecting its stability and formulation (Fujii et al., 2012).
Chemical Properties Analysis
Lisinopril's chemical properties, including its reactivity and interaction with other compounds, are essential for its pharmaceutical application. Studies have targeted the catalytic inactivation of the ACE enzyme by Lisinopril-coupled transition-metal chelates, showcasing the drug's versatile chemical interactions and the potential for targeted therapeutic applications (Joyner et al., 2012).
Applications De Recherche Scientifique
Cancer Treatment Adjunct : Lisinopril can reduce the genotoxicity of L-asparaginase, a drug used in cancer treatment, specifically in bone marrow cells for acute lymphoblastic leukemia (International Journal of Clinical and Medical Education Research, 2022).
Cardiovascular Disease Treatment : It is widely used in treating hypertension, congestive heart failure, and heart attacks. Lisinopril also helps in preventing renal and retinal complications in diabetic patients (Asian Journal of Research in Pharmaceutical Science, 2014).
Pharmaceutical Analysis : Various analytical methods are employed for determining Lisinopril in pharmaceutical preparations, highlighting its importance in medication formulation and quality control (Journal of Bioequivalence & Bioavailability, 2016).
Diabetes Management : Lisinopril lowers blood pressure and preserves renal function in hypertensive diabetic patients without affecting glycaemic control or lipid profiles (Drugs, 1997).
Potential Multiple Sclerosis Treatment : It shows promise in reducing flare-ups of multiple sclerosis, demonstrating its potential beyond traditional cardiovascular uses (IEEE Pulse, 2014).
Cardioprotective Effects : Lisinopril has demonstrated effectiveness in reducing blood pressure, improving cardiac output, and reducing mortality, particularly in diabetic patients after myocardial infarction (Drugs & aging, 1997).
Myocarditis Treatment : It exhibits a cardio-protective effect on acute autoimmune myocarditis in animal models, likely through its effect on angiotensin II formation (Histology and histopathology, 2017).
Drug Interactions : Research has shown that green tea extract can significantly impair the intestinal absorption of Lisinopril, which is important for understanding potential dietary interactions (Clinical and Translational Science, 2020).
Pharmacokinetic Modeling : Physiologically based pharmacokinetic modeling has been developed for Lisinopril, especially to describe its pharmacokinetics in children, aiding in dose optimization (British Journal of Clinical Pharmacology, 2020).
Molecular Studies : Investigations into the dehydration and hydration processes of Lisinopril Dihydrate at the molecular level contribute to a deeper understanding of its stability and formulation (Crystal Growth & Design, 2012).
Safety And Hazards
Lisinopril can cause abrupt swelling of your face, arms, legs, lips, tongue, throat, and intestines, which can be fatal . It can also cause low blood pressure, especially during the first few days of taking it . A persistent cough may also occur . It is not recommended during the entire duration of pregnancy as it may harm the baby .
Orientations Futures
Lisinopril shows promise in the treatment of congestive heart failure . It appears to reduce mortality in diabetic patients after myocardial infarction and may also improve neuropathy associated with diabetes . More studies are needed before the drug will be considered a mainstream medication for the treatment of conditions like proteinuric kidney disease caused by high amounts of protein in the urine .
Propriétés
IUPAC Name |
(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O5.2H2O/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15;;/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29);2*1H2/t16-,17-,18-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRQXSDBMCMPNJ-ZUIPZQNBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N[C@@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
76547-98-3 (parent cpd), 82009-35-6 (sulfate (1:2)) | |
Record name | Lisinopril [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083915837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2045600 | |
Record name | Lisinopril dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lisinopril dihydrate | |
CAS RN |
83915-83-7 | |
Record name | Lisinopril [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083915837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lisinopril dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-1-[(2S)-6-amino-2-[[(2S)-1-hydroxy-1-oxo-4-phenylbutan-2-yl]amino]hexanoyl]pyrrolidine-2-carboxylic acid dihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LISINOPRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7199S1YWR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.